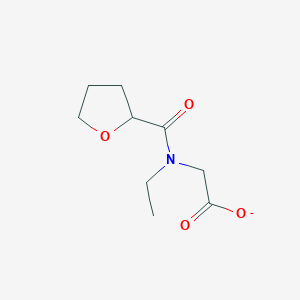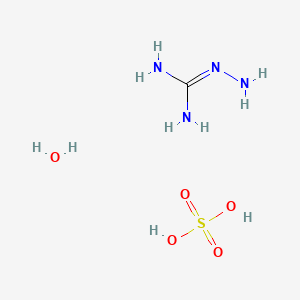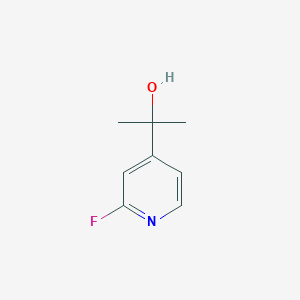
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one is a synthetic organic compound known for its unique photophysical properties It is a derivative of chromone and contains a dimethylamino group attached to a styryl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the condensation of 4-dimethylaminobenzaldehyde with 4H-chromen-4-one in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated double bonds.
Substitution: Substituted products with new functional groups replacing the dimethylamino group.
科学的研究の応用
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in biological imaging due to its fluorescence properties.
Industry: Utilized in the development of photonic and optoelectronic materials.
作用機序
The mechanism of action of (E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one primarily involves its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This property is due to the presence of the dimethylamino group, which acts as an electron donor, and the styryl moiety, which acts as an electron acceptor. The interaction between these groups leads to the formation of an excited state, resulting in fluorescence.
類似化合物との比較
Similar Compounds
- (E)-4-(Dimethylamino)styryl]-1-methylpyridinium iodide
- 2-[(E)-4-(Dimethylamino)styryl]-1-methylpyridinium 4-chlorobenzenesulfonate monohydrate
- [(E)-4-(Dimethylamino)styryl]triethylsilane
Uniqueness
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one is unique due to its chromone backbone, which imparts distinct photophysical properties compared to other similar compounds
特性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]chromen-4-one |
InChI |
InChI=1S/C19H17NO2/c1-20(2)15-10-7-14(8-11-15)9-12-16-13-18(21)17-5-3-4-6-19(17)22-16/h3-13H,1-2H3/b12-9+ |
InChIキー |
XCZVOFABZKOOEN-FMIVXFBMSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=O)C3=CC=CC=C3O2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)
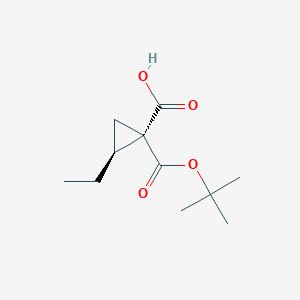
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
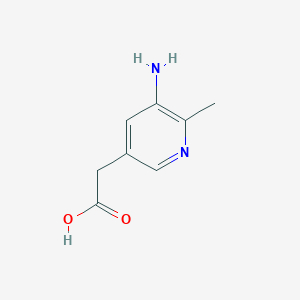
![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
